molecular formula C₂₃H₂₃D₄FN₄O₂ B1146261 5-Fluoro Risperidone-d4 CAS No. 1346598-47-7

5-Fluoro Risperidone-d4

Cat. No.: B1146261
CAS No.: 1346598-47-7
M. Wt: 414.51
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Scientific Research Applications

5-Fluoro Risperidone-d4 is widely used in scientific research, particularly in the following areas:

Mechanism of Action

Target of Action

5-Fluoro Risperidone-d4 primarily targets dopamine D2 receptors and serotonin 5-HT2 receptors . These receptors play a crucial role in regulating mood, cognition, and behavior. The high-affinity binding of this compound to these receptors is believed to be the key driver of its clinical effects .

Mode of Action

This compound acts as an antagonist at dopamine D2 and serotonin 5-HT2 receptors This blockade leads to a decrease in serotonergic activity and an increase in dopamine release from the frontal cortex . This altered neurotransmitter activity is thought to contribute to the compound’s therapeutic effects .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily those involving dopamine and serotonin neurotransmission . By blocking D2 and 5-HT2 receptors, this compound disrupts the normal functioning of these pathways, leading to altered neurotransmitter levels and activity. The specific downstream effects of these changes are complex and can vary depending on a variety of factors, including the individual’s unique biochemistry and the presence of other medications .

Pharmacokinetics

It’s known that risperidone, the parent compound of this compound, is metabolized by cytochrome p450 enzymes, specifically cyp2d6, 3a4, and 3a5 . These enzymes play a crucial role in the drug’s metabolism and can impact its bioavailability .

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its antagonistic effects on D2 and 5-HT2 receptors . By blocking these receptors, this compound alters neurotransmitter activity in the brain, which can lead to changes in mood, cognition, and behavior . These changes are thought to underlie the compound’s therapeutic effects .

Safety and Hazards

The safety data sheet for 5-Fluoro Risperidone indicates that it is harmful if swallowed . It advises against eating, drinking, or smoking when using this product and recommends washing hands thoroughly after handling .

Biochemical Analysis

Biochemical Properties

5-Fluoro Risperidone-d4 plays a significant role in biochemical reactions, particularly in the context of pharmaceutical research. It interacts with several enzymes and proteins, including cytochrome P450 enzymes, which are crucial for its metabolism . The compound’s interaction with these enzymes helps in understanding its metabolic pathways and potential effects on the human body. Additionally, this compound binds to serotonin (5-HT2) and dopamine (D2) receptors, similar to Risperidone, influencing neurotransmitter signaling pathways .

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s binding to serotonin and dopamine receptors leads to changes in neurotransmitter activity, which can impact cell signaling and gene expression . These effects are particularly relevant in the context of treating mental health disorders, where altered neurotransmitter activity plays a significant role.

Molecular Mechanism

The molecular mechanism of this compound involves its high-affinity binding to serotonin (5-HT2) and dopamine (D2) receptors . This binding results in the inhibition of these receptors, leading to decreased serotonergic and dopaminergic activity. The compound’s interaction with cytochrome P450 enzymes also plays a crucial role in its metabolism, affecting its overall efficacy and potential side effects . Additionally, this compound may influence gene expression by modulating transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider, as they can influence its long-term effects on cellular function. Studies have shown that the stability of this compound can be affected by various factors, including temperature and pH . Long-term effects on cellular function may include changes in cell signaling pathways and gene expression, which can be observed in both in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that higher doses of the compound can lead to increased potency and potential side effects . For example, in mice, higher doses of this compound have been associated with increased behavioral changes, such as altered locomotion and aggression . These findings highlight the importance of determining the optimal dosage for therapeutic use while minimizing potential adverse effects.

Metabolic Pathways

This compound is primarily metabolized in the liver via the cytochrome P450 (CYP) 2D6 enzymatic pathway . This pathway is crucial for the compound’s biotransformation and elimination from the body. The interaction with CYP2D6 and other enzymes, such as CYP3A4, affects the metabolic flux and levels of metabolites . Understanding these metabolic pathways is essential for predicting the compound’s pharmacokinetics and potential drug interactions.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by various transporters and binding proteins . The compound’s ability to cross the blood-brain barrier is particularly important for its therapeutic effects on the central nervous system. Additionally, the distribution of this compound within different tissues can affect its overall efficacy and potential side effects .

Subcellular Localization

The subcellular localization of this compound can impact its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action and potential therapeutic effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro Risperidone-d4 involves the introduction of deuterium atoms into the molecular structure of 5-Fluoro Risperidone. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated solvents. The key intermediates in the synthesis of 5-Fluoro Risperidone include 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole and 3-(2-chloroethyl)-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and specialized equipment to handle deuterium gas safely. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 5-Fluoro Risperidone-d4 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: 5-Fluoro Risperidone-d4 is unique due to the presence of deuterium atoms, which can lead to differences in metabolic stability and pharmacokinetics. This makes it particularly valuable in research settings for studying drug metabolism and pharmacokinetics .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 5-Fluoro Risperidone-d4 involves the introduction of a deuterium label at the 4-position of the risperidone molecule. This can be achieved through a series of synthetic steps starting from commercially available starting materials.", "Starting Materials": [ "4-Fluoro-3-methoxybenzaldehyde", "2,6-dimethylpiperidine", "Deuterium oxide", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Methanol", "Ethyl acetate", "Acetic acid", "Sodium sulfate" ], "Reaction": [ "Step 1: Synthesis of 4-Fluoro-3-methoxyphenylacetic acid by reacting 4-Fluoro-3-methoxybenzaldehyde with ethyl acetate and acetic acid in the presence of sodium borohydride.", "Step 2: Conversion of 4-Fluoro-3-methoxyphenylacetic acid to 5-Fluoro Risperidone by reacting with 2,6-dimethylpiperidine and hydrochloric acid in methanol.", "Step 3: Introduction of deuterium label at the 4-position of 5-Fluoro Risperidone by reacting with deuterium oxide and sodium hydroxide in methanol.", "Step 4: Purification of the final product by extraction with ethyl acetate, drying over sodium sulfate, and recrystallization." ] }

CAS No.

1346598-47-7

Molecular Formula

C₂₃H₂₃D₄FN₄O₂

Molecular Weight

414.51

Synonyms

3-[2-[4-(5-Fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl]ethyl-d4]-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one; 

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.